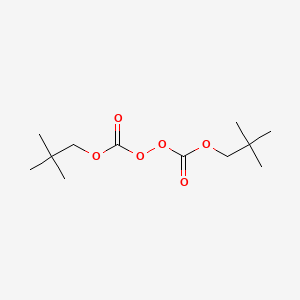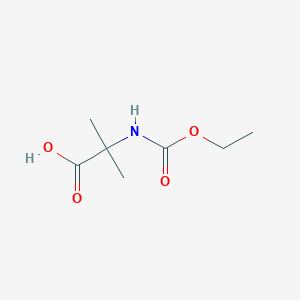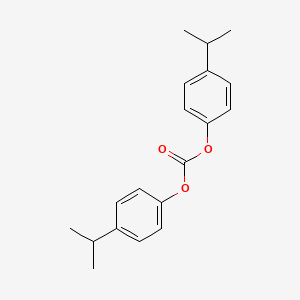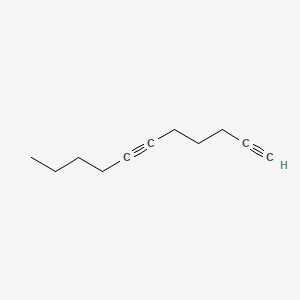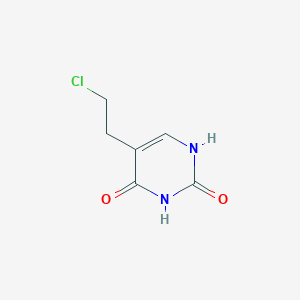
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmacological importance. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the pyrimidinedione core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid with 2-chloroethylamine under controlled conditions. The reaction typically proceeds in an ethanol medium, providing good yields and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis starting from readily available precursors. The process may include steps such as chlorination, amination, and cyclization to form the desired pyrimidinedione structure. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrimidinedione derivatives, oxidized or reduced forms of the compound, and fused heterocyclic structures .
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form cross-links with DNA makes it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione,5-(2-bromoethyl)-: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2,4(1H,3H)-Pyrimidinedione,5-(2-iodoethyl)-: Contains an iodoethyl group, which may impart different reactivity and biological properties.
2,4(1H,3H)-Pyrimidinedione,5-(2-methylethyl)-: Features a methylethyl group, leading to variations in chemical and biological behavior.
Uniqueness
The presence of the 2-chloroethyl group in 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- imparts unique reactivity and biological activity compared to its analogs. The chloroethyl group is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the compound’s potential as an alkylating agent highlights its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H7ClN2O2 |
|---|---|
Peso molecular |
174.58 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11) |
Clave InChI |
GSZVKBSXSVLPCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


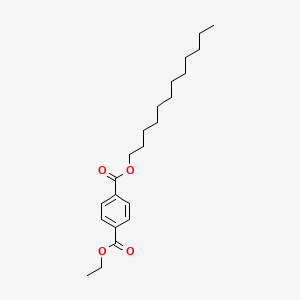
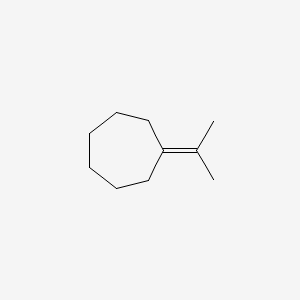
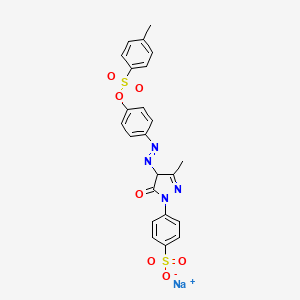
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
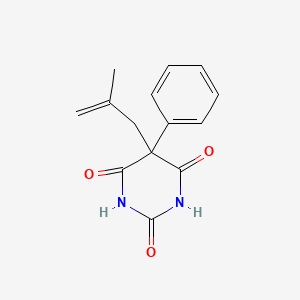
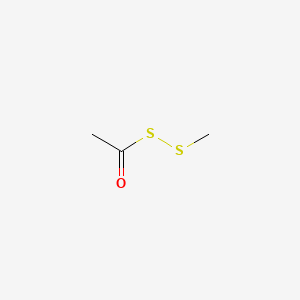
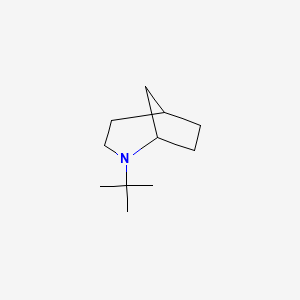
![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)


